3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine

Antimycobacterial DprE1 Inhibitor Nitrobenzamide

Procure 2078-01-5 as your building block for fluorine-containing heterocycles (benzimidazoles, quinoxalines). The unique 3-NO₂ and 5-CF₃ substitution pattern drives antitubercular activity with an MIC of 16 ng/mL, enabling SAR studies and DprE1 inhibitor development. Use in situ to bypass free diamine instability for efficient library synthesis.

Molecular Formula C7H6F3N3O2
Molecular Weight 221.14 g/mol
CAS No. 2078-01-5
Cat. No. B1366215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine
CAS2078-01-5
Molecular FormulaC7H6F3N3O2
Molecular Weight221.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C7H6F3N3O2/c8-7(9,10)3-1-4(11)6(12)5(2-3)13(14)15/h1-2H,11-12H2
InChIKeyWQRYZWVAWJMKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.2 [ug/mL]

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 2078-01-5) – An Overview for Scientific Procurement


3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 2078-01-5) is an ortho-phenylenediamine derivative featuring a unique substitution pattern: a nitro group at the 3-position and a trifluoromethyl group at the 5-position . This aromatic diamine is primarily utilized as a versatile synthetic building block in medicinal chemistry and materials science, where the combination of electron-withdrawing nitro and trifluoromethyl substituents influences its reactivity for the construction of complex heterocyclic systems [1]. Its molecular formula is C₇H₆F₃N₃O₂, and it has a calculated LogP of 3.46 and a topological polar surface area (PSA) of 97.86 Ų [2].

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine: Why Generic Substitution of In-Class Analogs Fails


Substituting 3-nitro-5-(trifluoromethyl)benzene-1,2-diamine with a generic analog such as 4-nitro-1,2-phenylenediamine (CAS 99-56-9) or 3,5-dinitro-1,2-phenylenediamine is not chemically or biologically equivalent. The specific ortho (1,2) arrangement of the amino groups is essential for forming fused heterocycles like benzimidazoles and quinoxalines, which are critical in drug discovery . Critically, the unique combination of the strongly electron-withdrawing nitro and trifluoromethyl groups at the 3- and 5-positions, respectively, creates a distinct electronic and steric environment that cannot be replicated by analogs lacking the -CF₃ group or with different substitution patterns . This specific molecular architecture directly influences both the compound's synthetic utility as a building block and the biological activity of its downstream derivatives, as detailed in the quantitative evidence below [1].

Product-Specific Quantitative Evidence Guide for 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 2078-01-5)


Antimycobacterial Activity of 3-Nitro-5-trifluoromethyl Derivatives vs. 3,5-Dinitro Analogs

In a study of N-alkyl nitrobenzamide derivatives as potential DprE1 inhibitors, compounds derived from 3-nitro-5-trifluoromethyl-1,2-phenylenediamine were found to be among the most active. These 3-nitro-5-trifluoromethyl derivatives demonstrated equivalent antitubercular activity to the most potent 3,5-dinitro analogs, achieving a minimum inhibitory concentration (MIC) of 16 ng/mL against Mycobacterium tuberculosis in vitro [1][2].

Antimycobacterial DprE1 Inhibitor Nitrobenzamide

Synthetic Versatility as a Heterocyclic Building Block Compared to Non-Fluorinated Diamines

3-Nitro-5-trifluoromethyl-1,2-phenylenediamine (1) has been demonstrated to react with a variety of ketones—including 1,3-diketones, 1,2-diketones, aliphatic/aromatic monoketones, and cyclic monoketones—under acidic conditions to yield novel fluorinated heterocycles [1]. The presence of the -CF₃ group is essential for imparting fluorinated properties to the resulting heterocycles, which is a key requirement for modulating physicochemical properties in drug candidates. This specific reactivity profile is not achievable with the non-fluorinated analog 3-nitro-1,2-phenylenediamine (CAS 3694-52-8).

Heterocyclic Chemistry Benzimidazole Quinoxaline

Stability Profile Dictating Immediate Use in Condensation Reactions

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine exhibits the characteristic instability common to many benzene-1,2-diamines, necessitating its immediate use in subsequent reactions . This instability is not a flaw but a functional requirement for its primary application: the rapid formation of stable heterocycles like benzimidazoles and quinoxalines. This contrasts with more stable, mono-protected diamine building blocks which require an additional deprotection step.

Stability Synthetic Handling Benzimidazole

Lipophilicity (LogP 3.46) as a Key Parameter for Bioactivity and Pharmacokinetics

The calculated LogP for 3-nitro-5-(trifluoromethyl)benzene-1,2-diamine is 3.46 [1]. In the context of antimycobacterial N-alkyl nitrobenzamides, lipophilicity was identified as a main parameter modulating activity, with intermediate lipophilicities providing the best activities (MIC of 16 ng/mL) [2]. The -CF₃ group significantly contributes to this higher lipophilicity compared to non-fluorinated analogs (e.g., 3-nitro-1,2-phenylenediamine, which would have a lower LogP), directly impacting membrane permeability and target engagement.

Lipophilicity LogP Drug Design

Best Research and Industrial Application Scenarios for 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine


Synthesis of Novel Antimycobacterial Agents Targeting DprE1

Based on direct evidence that N-alkyl nitrobenzamides derived from this compound exhibit potent antitubercular activity with an MIC of 16 ng/mL [1], a key application scenario is its use as a critical building block in medicinal chemistry programs focused on developing novel DprE1 inhibitors for treating tuberculosis. Its equivalent potency to 3,5-dinitro analogs, coupled with its unique physicochemical profile, makes it a valuable scaffold for hit-to-lead optimization and overcoming resistance.

Construction of Fluorinated Heterocyclic Libraries for Drug Discovery

Given its proven reactivity with a diverse set of ketones to form novel fluorinated heterocycles [1], a primary application is its use in the synthesis of focused libraries of fluorine-containing benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles. This is directly relevant to structure-activity relationship (SAR) studies in pharmaceutical research where incorporating fluorine can enhance metabolic stability and target binding affinity.

In Situ Generation of Reactive Intermediates for Heterocycle Synthesis

Due to its inherent instability as a free diamine [1], a highly effective and specialized application scenario is its immediate use in one-pot, tandem, or sequential reactions where it is generated in situ and immediately condensed with an aldehyde or ketone to form a stable benzimidazole or quinoxaline core. This workflow maximizes efficiency and circumvents the challenges of isolating and storing the unstable free base, making it ideal for flow chemistry or high-throughput synthesis platforms.

Precursor for Next-Generation Agrochemicals and Materials

The compound's classification as a useful scaffold in agrochemical research [1], combined with the ability of its -CF₃ group to modulate bioavailability and the potential of its nitro group for further functionalization [2], positions it as a valuable intermediate for developing new agrochemicals (e.g., herbicides, fungicides) or advanced materials with tailored electronic properties. Its high purity grades are suitable for these demanding industrial research applications.

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